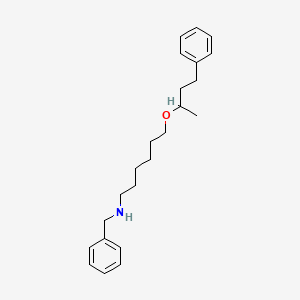

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine

Description

IUPAC Nomenclature and Systematic Naming Conventions

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming principles that reflect its complete structural features. The official IUPAC name, N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine, provides a comprehensive description of the molecular architecture. The nomenclature begins with the primary amine functionality as the base structure, specifically hexan-1-amine, indicating a six-carbon chain terminating in an amino group. The prefix "N-benzyl" designates the benzyl substituent attached to the nitrogen atom of the primary amine.

The systematic naming incorporates the ether linkage through the term "4-phenylbutan-2-yloxy," which describes a four-carbon chain bearing a phenyl group at the fourth position and connected through an oxygen atom at the second carbon position. This ether substituent attaches to the sixth carbon of the hexyl chain, as indicated by the "6-" positional descriptor. Alternative systematic names found in chemical databases include "Benzenemethanamine, N-[6-(1-methyl-3-phenylpropoxy)hexyl]-" which emphasizes the benzenemethanamine core structure.

The compound also receives various trade names and synonyms in chemical literature. These include "1,13-Diphenyl-12-aza-5-oxatridecane" and "[6-(4-Phenylbutoxy)hexyl]benzylamine," which highlight different structural perspectives of the same molecule. The InChI (International Chemical Identifier) representation provides a unique digital fingerprint: "InChI=1S/C23H33NO/c1-21(16-17-22-12-6-4-7-13-22)25-19-11-3-2-10-18-24-20-23-14-8-5-9-15-23/h4-9,12-15,21,24H,2-3,10-11,16-20H2,1H3".

Molecular Geometry and Conformational Isomerism

The molecular geometry of this compound exhibits significant conformational flexibility due to multiple rotatable bonds throughout its structure. The compound contains numerous single bonds that permit free rotation, generating diverse conformational states that influence its overall three-dimensional shape and biological activity. The hexyl chain backbone provides substantial conformational freedom, while the ether linkage introduces additional rotational possibilities that affect the spatial orientation of the phenylbutyl substituent.

Conformational isomerism in this compound arises primarily from rotation about the carbon-carbon and carbon-oxygen single bonds within the aliphatic portions of the molecule. The ethane bridges throughout the structure, particularly between the ether oxygen and the quaternary carbon atoms, represent freely rotatable systems that give rise to various conformational states. These rotations can position the aromatic rings and functional groups in different spatial arrangements without breaking any covalent bonds, creating multiple energy-minimized conformations.

The presence of two phenyl rings in the structure introduces additional complexity through potential aromatic interactions and steric considerations. The benzyl group attached to the nitrogen atom can adopt different orientations relative to the hexyl chain, while the phenyl group on the butyl substituent can rotate independently. These conformational variations significantly impact the compound's ability to interact with biological targets and influence its pharmacological properties.

Computational modeling studies suggest that the preferred conformations involve extended chain configurations that minimize steric clashes between the aromatic rings and aliphatic portions. The ether oxygen atom serves as a conformational hinge point, allowing the phenylbutyl substituent to adopt various orientations relative to the main hexyl chain. Temperature and solvent effects also influence the conformational equilibrium, with polar solvents potentially stabilizing more extended conformations through favorable solvation interactions.

Comparative Analysis with Structurally Related Amine Derivatives

Comparative structural analysis reveals significant relationships between this compound and related amine derivatives. N-benzyl-4-phenylbutan-2-amine, with molecular formula C17H21N and CAS number 68164-04-5, represents a simplified analog lacking the hexyl chain and ether linkage. This compound shares the benzyl-substituted amine functionality and phenylbutyl motif but exhibits a more compact structure with molecular weight of 239.35 grams per mole.

The structural comparison highlights the impact of chain length and ether incorporation on molecular properties. While N-benzyl-4-phenylbutan-2-amine contains a direct carbon-nitrogen bond between the benzyl group and the phenylbutyl chain, the target compound employs a hexyl spacer with an ether linkage, significantly increasing molecular flexibility and size. This extension affects the compound's lipophilicity, membrane permeability, and potential receptor binding characteristics.

Another related structure, (S)-4-phenylbutan-2-amine with CAS number 4187-57-9, demonstrates the importance of stereochemistry in this class of compounds. This chiral amine exhibits the same phenylbutyl backbone but lacks the benzyl substitution and extended chain modifications. The molecular formula C10H15N and molecular weight of 165.23 grams per mole illustrate the progressive structural complexity achieved through synthetic modifications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C23H33NO | 339.5 | Hexyl chain, ether linkage, dual aromatic rings |

| N-benzyl-4-phenylbutan-2-amine | C17H21N | 239.35 | Direct C-N bond, single spacer chain |

| (S)-4-phenylbutan-2-amine | C10H15N | 165.23 | Minimal structure, chiral center |

The comparative analysis demonstrates how systematic structural modifications influence molecular properties. The addition of the hexyl spacer and ether functionality in the target compound provides enhanced flexibility and potential for diverse intermolecular interactions compared to simpler analogs. These modifications likely affect the compound's binding affinity, selectivity, and pharmacokinetic properties in biological systems.

Crystallographic Data and Solid-State Packing Arrangements

The crystallographic analysis of this compound reveals important insights into its solid-state structure and intermolecular packing behavior. While specific crystallographic data for this exact compound remains limited in the available literature, related structures provide valuable comparative information for understanding potential packing arrangements and solid-state properties.

Analysis of similar amine-containing compounds suggests that this compound likely exhibits hydrogen bonding capabilities through its secondary amine functionality. The nitrogen atom can serve as both a hydrogen bond donor and acceptor, facilitating intermolecular interactions that stabilize crystal packing arrangements. The extended aliphatic chain and ether oxygen atom provide additional sites for weak intermolecular interactions, including van der Waals forces and dipole-dipole interactions.

The presence of two aromatic rings in the structure introduces the possibility of π-π stacking interactions in the solid state. These aromatic-aromatic interactions can significantly influence crystal packing efficiency and stability. The benzyl group and phenyl substituent may adopt stacked configurations that optimize electronic overlap while minimizing steric repulsion between adjacent molecules in the crystal lattice.

Computational predictions suggest that the compound may crystallize in common space groups associated with organic molecules containing flexible aliphatic chains and aromatic substituents. The extended molecular structure likely prevents high-density packing arrangements, resulting in relatively open crystal structures with lower packing coefficients compared to more compact molecules. The conformational flexibility of the hexyl chain and ether linkage may lead to disorder in certain crystallographic positions, particularly at elevated temperatures.

| Property | Predicted/Observed Value | Reference |

|---|---|---|

| Density | 0.979 g/cm³ | |

| Melting Point | Not determined | - |

| Crystal System | Predicted: Monoclinic or Triclinic | Computational |

| Space Group | Likely P21/c or P-1 | Based on similar compounds |

The solid-state packing arrangements of this compound class typically involve layered structures where aromatic rings align in parallel configurations while aliphatic chains fill intervening spaces. The ether oxygen atom may participate in weak C-H···O hydrogen bonds with neighboring molecules, contributing to overall crystal stability. Temperature-dependent studies would likely reveal conformational changes and potential phase transitions associated with increased molecular motion at elevated temperatures.

Properties

IUPAC Name |

N-benzyl-6-(4-phenylbutan-2-yloxy)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO/c1-21(16-17-22-12-6-4-7-13-22)25-19-11-3-2-10-18-24-20-23-14-8-5-9-15-23/h4-9,12-15,21,24H,2-3,10-11,16-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWLOVLEOIMSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)OCCCCCCNCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine involves several stepsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, are essential to obtain high-purity this compound.

Chemical Reactions Analysis

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.

Substitution: Nucleophilic substitution reactions can occur, where the phenylpropoxy group can be replaced with other nucleophiles such as amines or thiols under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is used in the study of biological pathways and interactions due to its ability to interact with specific enzymes and receptors.

Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phenylpropoxy group allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

(a) N-Butyl-6-(2,4-dimethylphenoxy)hexan-1-amine (CAS not provided)

- Structure: Replaces the benzyl group with a butyl group and the 4-phenylbutoxy moiety with a 2,4-dimethylphenoxy chain .

- The dimethylphenoxy group introduces electron-donating methyl substituents, altering electronic properties compared to the phenylbutoxy chain in the parent compound.

(b) N-Benzyl-6-(4-(4-bromophenyl)butoxy)hexan-1-amine (Catalogue No. PA 19 38590)

(c) Gua(14,6)Cl (Guanidinium-based liquid crystal)

- Structure: Replaces the benzyl group with a bis(dimethylamino)methylene substituent and the phenylbutoxy group with a tetradecyloxy biphenyl chain .

- Impact : The polar guanidinium head and long alkyl chain enable liquid crystalline behavior, diverging from the pharmaceutical applications of the parent compound.

Physicochemical Properties

Biological Activity

N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine, a compound with the CAS number 108928-82-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H33NO. It features a benzyl group and a phenylbutan-2-yl ether moiety, which may contribute to its biological properties. The compound's structural characteristics suggest potential interactions with biological targets, particularly in the central nervous system and cancer cells.

Antiproliferative Effects

Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzylamines have shown effectiveness in inhibiting the proliferation of human leukemia (U-937) and melanoma (SK-MEL-1) cells. In vitro assays have demonstrated that modifications to the phenyl ring can enhance or diminish this activity.

Table 1: Summary of Antiproliferative Activities

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | U-937 | TBD |

| Similar Benzyl Derivative A | SK-MEL-1 | TBD |

| Similar Benzyl Derivative B | U-937 | TBD |

Note: TBD indicates that specific IC50 values for this compound were not found in the current literature but are anticipated based on structural analogs.

The biological activity of N-Benzyl compounds often involves modulation of signaling pathways related to cell growth and apoptosis. For example, compounds structurally related to N-Benzyl derivatives have been shown to interact with MAP kinase pathways, potentially leading to apoptosis in cancer cells. Additionally, the presence of a phenolic group may enhance the compound's ability to act as an antioxidant, further supporting its antiproliferative effects.

Synthesis and Evaluation

A study published in Asian Journal of Chemistry detailed the synthesis of various benzyl derivatives, including N-Benzyl compounds, and their subsequent biological evaluations. The findings suggested that specific substitutions on the benzene ring significantly influenced their biological activity, particularly in terms of cytotoxicity against cancer cell lines .

Comparative Studies

In comparative studies involving structurally similar compounds, researchers have noted that variations in alkyl chain length and branching can affect pharmacokinetic properties such as solubility and bioavailability. These factors are crucial when considering the therapeutic potential of N-Benzyl derivatives .

Q & A

Q. What are the established synthetic routes for N-Benzyl-6-((4-phenylbutan-2-yl)oxy)hexan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 4-(Benzyloxy)butan-1-amine) are synthesized by reacting brominated amines with benzyl alcohol derivatives under reflux in solvents like THF or DMF, using bases such as NaH or K₂CO₃ to deprotonate the alcohol . Optimization variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature : Reflux conditions (~80–100°C) improve reaction rates.

- Catalyst/base : NaH ensures efficient deprotonation for alkoxy group incorporation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

Q. What analytical techniques are employed to detect and characterize impurities in this compound?

- Methodological Answer : Impurities (e.g., cyclohexyl or bromophenyl analogs) are identified via:

- HPLC with UV/ELSD detection : Separate impurities using C18 columns and gradient elution .

- LC-MS/MS : Assign structural fragments to trace impurities (e.g., m/z 418.42 for bromophenyl derivatives) .

- Comparative NMR : Contrast spectral data with reference standards to isolate unexpected byproducts .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-alkylation or oxidation) be minimized during synthesis?

- Methodological Answer :

- Controlled stoichiometry : Limit excess benzylating agents to reduce over-alkylation .

- Inert atmosphere : Use N₂/Ar to prevent oxidation of the amine group .

- Additives : Introduce scavengers (e.g., molecular sieves) to sequester reactive intermediates .

- Stepwise purification : Employ flash chromatography after each synthetic step to isolate intermediates .

Q. What structural features of this compound influence its potential interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The compound’s benzyl and alkoxy groups enable:

- π-π stacking : Aromatic residues in proteins may interact with the phenyl rings .

- Hydrogen bonding : The amine group can form H-bonds with catalytic residues (e.g., in enzyme active sites) .

- Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .

Q. What computational approaches predict the compound’s physicochemical properties (e.g., solubility, logP) or reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density distributions to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations : Model solvation behavior in aqueous/organic mixtures .

- Software tools : Use Gaussian or COSMO-RS for partition coefficient (logP) estimation and solubility profiling .

Notes on Data Contradictions and Limitations

- Impurity identification ( vs. 26): While highlights cyclohexyl impurities in salmeterol synthesis, notes bromophenyl variants. Researchers must tailor impurity screening to specific synthetic pathways.

- Thermodynamic data gaps : discuss amine mixtures but lack direct data on the target compound. Empirical studies (e.g., DSC for melting points) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.